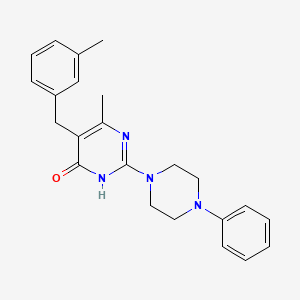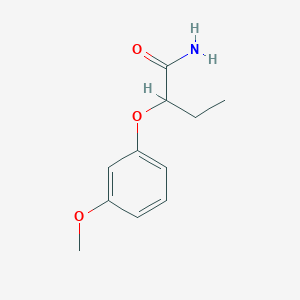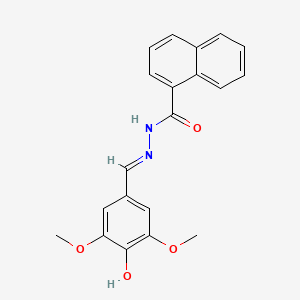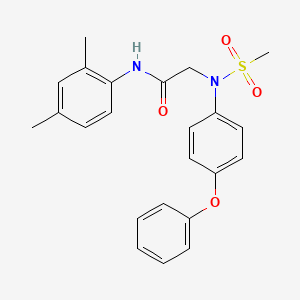
1-(2-methoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, commonly known as MeOPP, is a piperazine derivative that has gained attention due to its potential applications in scientific research. MeOPP has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action is of particular interest. In
Mécanisme D'action
MeOPP acts as a partial agonist for the serotonin 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than the full agonist serotonin. MeOPP has also been found to exhibit inverse agonist properties at the dopamine D2 receptor, meaning that it reduces the basal activity of the receptor.
Biochemical and Physiological Effects
MeOPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. MeOPP has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
MeOPP has several advantages for use in lab experiments. It is a highly selective agonist for the serotonin 5-HT1A receptor, which allows for the precise manipulation of this receptor. MeOPP is also relatively stable and can be easily synthesized in the lab. However, MeOPP has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on MeOPP. One area of interest is the development of MeOPP analogs with improved pharmacological properties. Another area of interest is the investigation of MeOPP's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further research is needed to elucidate the long-term effects of MeOPP on brain function and behavior.
Méthodes De Synthèse
MeOPP can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylpiperazine with 2,3,4-trimethoxybenzyl chloride. This reaction is catalyzed by sodium hydride and dimethylformamide, resulting in the formation of MeOPP. The purity of MeOPP can be improved through recrystallization using ethanol.
Applications De Recherche Scientifique
MeOPP has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MeOPP has also been found to exhibit affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-24-18-8-6-5-7-17(18)23-13-11-22(12-14-23)15-16-9-10-19(25-2)21(27-4)20(16)26-3/h5-10H,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKJZJSWJMAZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)



![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)


![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)
![N-[4-(allyloxy)phenyl]-2-methylpropanamide](/img/structure/B6010199.png)

![5-bromo-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6010212.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010249.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6010256.png)
